molecular formula C15H11FN2O B155770 3-(4-fluorophenyl)-2-methylquinazolin-4(3H)-one CAS No. 1897-80-9

3-(4-fluorophenyl)-2-methylquinazolin-4(3H)-one

Cat. No.: B155770
CAS No.: 1897-80-9
M. Wt: 254.26 g/mol
InChI Key: RONAQXGMJDYSJD-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for WAY-622252 are not extensively detailed in the available literature.

Scientific Research Applications

WAY-622252 is extensively used in scientific research, particularly in the study of amyloid diseases and synucleinopathies These diseases are characterized by the accumulation of misfolded proteins, leading to neurodegeneration WAY-622252 is used to investigate the mechanisms underlying these diseases and to develop potential therapeutic interventions

Mechanism of Action

The mechanism of action of WAY-622252 involves its interaction with molecular targets and pathways associated with amyloid diseases and synucleinopathies . The compound is believed to modulate the aggregation and toxicity of misfolded proteins, thereby providing insights into the pathogenesis of these diseases. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

WAY-622252 is unique in its specific application to amyloid diseases and synucleinopathies. Similar compounds used in the study of these diseases include other amyloid inhibitors and modulators of protein aggregation . WAY-622252 stands out due to its specific molecular structure and its potential to provide novel insights into the mechanisms of neurodegeneration.

List of Similar Compounds::
  • Amyloid inhibitors
  • Modulators of protein aggregation

Properties

IUPAC Name

3-(4-fluorophenyl)-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c1-10-17-14-5-3-2-4-13(14)15(19)18(10)12-8-6-11(16)7-9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONAQXGMJDYSJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172389
Record name 4(3H)-Quinazolinone, 3-(p-fluorophenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1897-80-9
Record name 3-(4-Fluorophenyl)-2-methyl-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1897-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(3H)-Quinazolinone, 3-(p-fluorophenyl)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001897809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 3-(p-fluorophenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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